

Application Notes and Protocols: 4-Ethylbenzenesulfonamide as a Versatile Intermediate in Drug Discovery

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Compound of Interest

Compound Name: 4-Ethylbenzenesulfonamide

Cat. No.: B091798

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylbenzenesulfonamide is a key chemical intermediate possessing the benzenesulfonamide scaffold, a privileged structural motif in medicinal chemistry. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents due to its ability to mimic a carboxylic acid group, act as a hydrogen bond donor and acceptor, and coordinate with metal ions in enzyme active sites. This document provides an overview of the applications of **4-ethylbenzenesulfonamide** in drug discovery, along with detailed protocols for its synthesis and its utilization in the preparation of bioactive molecules.

Chemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO ₂ S	[1]
Molecular Weight	185.25 g/mol	[1]
IUPAC Name	4-ethylbenzenesulfonamide	[1]
CAS Number	138-38-5	[1]
Appearance	White to off-white solid	
Purity	Typically ≥98%	[2]

Applications in Drug Discovery

The **4-ethylbenzenesulfonamide** moiety is a versatile building block for the synthesis of various classes of therapeutic agents. Its derivatives have shown a broad spectrum of pharmacological activities.

Antidiabetic Agents (Sulfonylureas)

Benzenesulfonamides are crucial components of sulfonylurea drugs used in the management of type 2 diabetes. These compounds stimulate insulin secretion from pancreatic β -cells by blocking ATP-sensitive potassium channels. While the synthesis of Glibenclamide (Glyburide) typically starts from a different phenethylamine derivative, a synthetic route can be adapted to utilize a **4-ethylbenzenesulfonamide** precursor.[3][4][5]

Anti-inflammatory Agents (COX-2 Inhibitors)

Selective cyclooxygenase-2 (COX-2) inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation and pain. The diarylpyrazole structure of drugs like Celecoxib contains a benzenesulfonamide group. Although the commercial synthesis of Celecoxib starts from 4-methylacetophenone, the underlying chemical transformations provide a blueprint for synthesizing analogs from **4-ethylbenzenesulfonamide**. [6][7][8][9]

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a potent zinc-binding group in the active site of CAs. Numerous studies have explored the synthesis and structure-activity relationships of benzenesulfonamide derivatives as CA inhibitors.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Anticancer Agents

The sulfonamide moiety is present in several anticancer drugs. Derivatives of benzenesulfonamide have been shown to exhibit antiproliferative activity through various mechanisms, including inhibition of kinases and carbonic anhydrases (specifically the tumor-associated isoform CA IX).[\[16\]](#)[\[17\]](#)

Quantitative Data Summary

The following tables summarize the biological activity of various benzenesulfonamide derivatives, illustrating the potential of the **4-ethylbenzenesulfonamide** scaffold in generating potent drug candidates.

Table 1: Carbonic Anhydrase Inhibition

Compound	Target Isoform	Inhibition Constant (K _i)	Reference
4,5,6,7-tetrachloro-1,3-dioxoisindolin-2-yl benzenesulfonamide derivative	hCA I	159-444 nM	[10]
4,5,6,7-tetrachloro-1,3-dioxoisindolin-2-yl benzenesulfonamide derivative	hCA II	2.4-4515 nM	[10]
4,5,6,7-tetrachloro-1,3-dioxoisindolin-2-yl benzenesulfonamide derivative	hCA VII	1.3-469 nM	[10]
N-4-substituted 4-(2-aminoethyl)benzenesulfonamide derivative 11	hCA IX	5.9 nM	[12]
N-4-substituted 4-(2-aminoethyl)benzenesulfonamide derivative 12	hCA IX	6.2 nM	[12]
N-4-substituted 4-(2-aminoethyl)benzenesulfonamide derivative 11	hCA XII	4.3 nM	[12]
N-4-substituted 4-(2-aminoethyl)benzenesulfonamide derivative 12	hCA XII	4.0 nM	[12]

Indole-1,2,3-triazole chalcone hybrid 6d	hCA I	18.8 nM	[14]
Indole-1,2,3-triazole chalcone hybrid 6q	hCA I	38.3 nM	[14]
Sulfonyl semicarbazide derivative 10	hCA IX	20.5 nM	[15]

Table 2: Antiproliferative Activity

Compound	Cell Line	IC ₅₀ (μM)	Reference
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)	SK-N-MC (neuroblastoma)	25.2	[16]
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)	T-47D (breast cancer)	19.7	[16]
3-Chloro-2-methylbenzene sulfonamide analog (6d)	MDA-MB-231 (breast cancer)	30.4	[16]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethylbenzenesulfonamide

This protocol describes a general method for the synthesis of **4-ethylbenzenesulfonamide** from ethylbenzene.

Materials:

- Ethylbenzene

- Chlorosulfonic acid
- Ammonium hydroxide solution (28-30%)
- Dichloromethane
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Chlorosulfonation: In a fume hood, cool a flask containing ethylbenzene (1 equivalent) in an ice bath. Slowly add chlorosulfonic acid (3 equivalents) dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-ethylbenzenesulfonyl chloride.

- Amination: Dissolve the crude 4-ethylbenzenesulfonyl chloride in a suitable solvent like tetrahydrofuran.
- Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide solution dropwise.
- Stir the reaction mixture vigorously for 1-2 hours at room temperature.
- Remove the solvent under reduced pressure.
- Add water to the residue and collect the solid precipitate by filtration.
- Wash the solid with cold water and dry to afford **4-ethylbenzenesulfonamide**.
- The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: 60-70% (overall). Purity: >98% after recrystallization.

Protocol 2: Synthesis of a Glibenclamide Analog from a 4-Ethylbenzenesulfonamide Derivative

This protocol outlines the synthesis of a sulfonylurea derivative, analogous to Glibenclamide, starting from an N-substituted **4-ethylbenzenesulfonamide**. This serves as an example of how **4-ethylbenzenesulfonamide** can be elaborated into a more complex, biologically active molecule.

Materials:

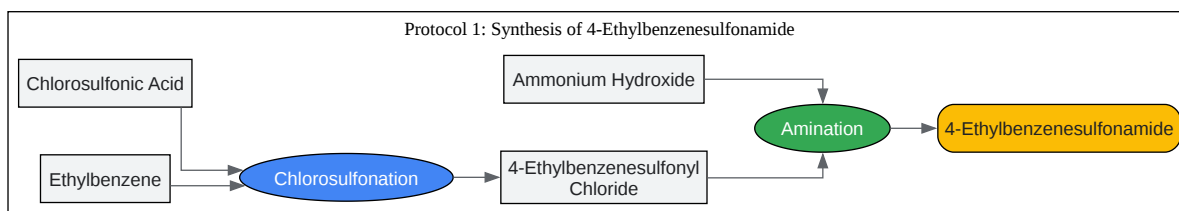
- 4-(2-Aminoethyl)benzenesulfonamide (can be synthesized from **4-ethylbenzenesulfonamide** via a multi-step sequence)
- 5-Chloro-2-methoxybenzoyl chloride
- Triethylamine
- Cyclohexyl isocyanate

- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (1N)
- Potassium tert-butoxide
- 18-crown-6 ether

Procedure:

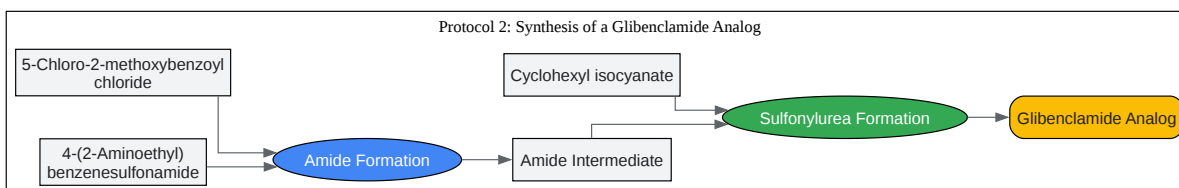
- **Amide Formation:** To a solution of 4-(2-aminoethyl)benzenesulfonamide (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane, add 5-chloro-2-methoxybenzoyl chloride (1.1 equivalents) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.
- **Sulfonylurea Formation:** Dissolve the product from the previous step (1 equivalent) in DMF.
- Add potassium tert-butoxide (1.2 equivalents) and a catalytic amount of 18-crown-6 ether.
- Cool the mixture to 0-5 °C and add cyclohexyl isocyanate (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 6 hours.^[3]
- Pour the reaction mixture into 1N HCl at 0-5 °C.
- Collect the precipitate by filtration and dry under vacuum to obtain the final sulfonylurea product.

Visualizations



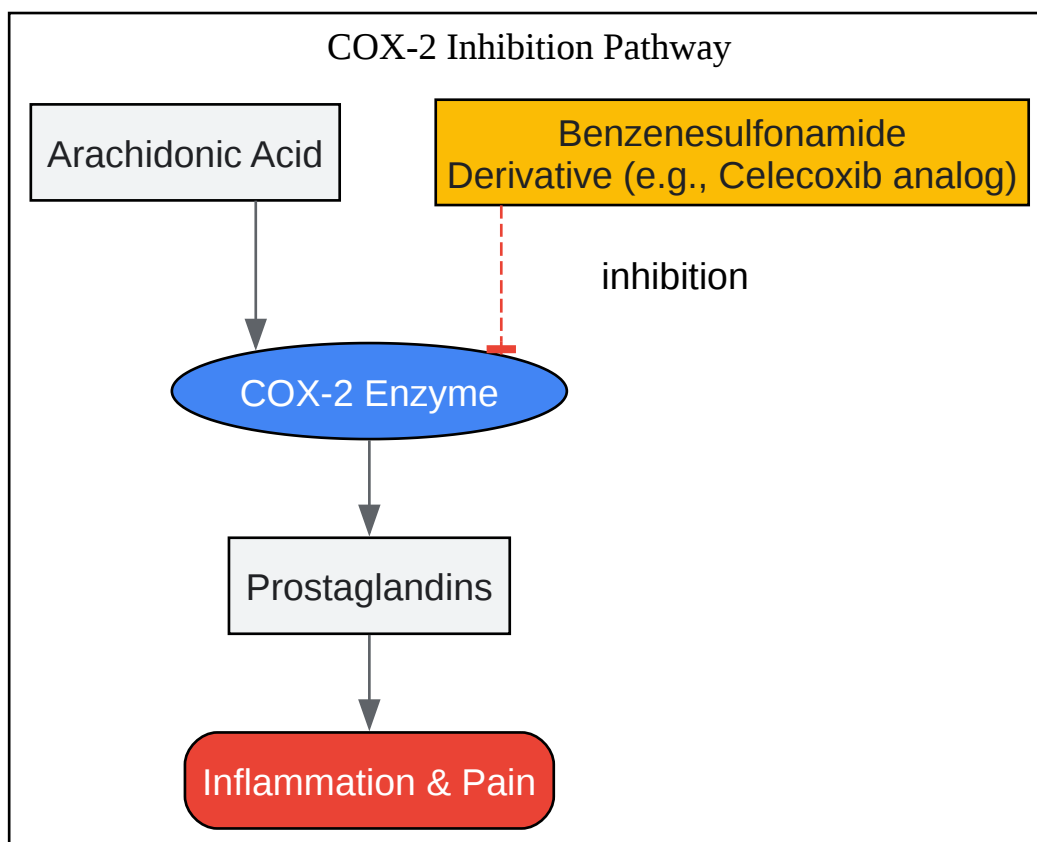
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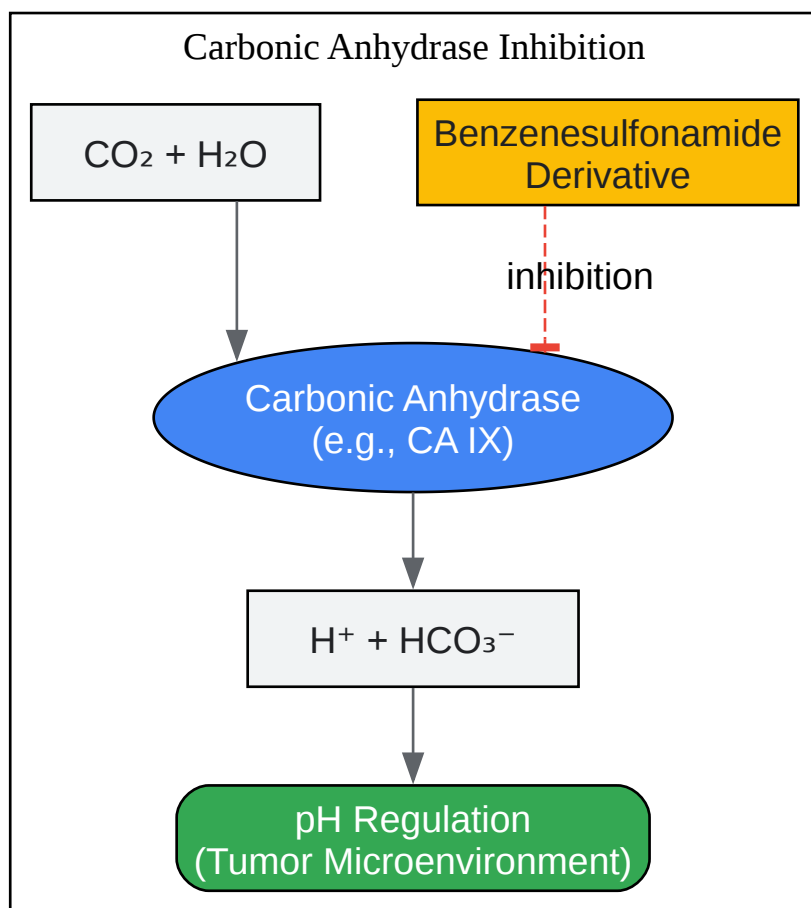
Caption: Workflow for the synthesis of **4-ethylbenzenesulfonamide**.



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Caption: Workflow for the synthesis of a Glibenclamide analog.





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